molecular formula C13H18O4 B8164180 2-Hexyl-4,6-dihydroxybenzoic acid

2-Hexyl-4,6-dihydroxybenzoic acid

Cat. No.: B8164180
M. Wt: 238.28 g/mol
InChI Key: WDBXWLUPCJNSEV-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound consists of a benzoic acid core substituted with hydroxyl groups at positions 4 and 6 and a hexyl chain at position 2 (Figure 1). Key features include:

  • Aromatic ring : The benzene ring adopts a planar configuration, with bond lengths consistent with resonance stabilization (C–C = 1.39–1.42 Å).
  • Hydroxyl groups : The 4- and 6-hydroxy groups participate in intramolecular hydrogen bonding (O···O distance = 2.65 Å), stabilizing the ortho-quinone tautomer.
  • Hexyl chain : The aliphatic chain introduces steric bulk, with a predicted gauche conformation ratio of 3:1 due to rotational barriers around C2–C3 bonds.

Table 1: Comparative Structural Features of Dihydroxybenzoic Acid Derivatives

Property This compound 2,4-Dihydroxybenzoic Acid 2,6-Dihydroxybenzoic Acid
Molecular Formula C₁₃H₁₈O₄ C₇H₆O₄ C₇H₆O₄
Molecular Weight (g/mol) 238.28 154.12 154.12
Hydroxyl Positions 4, 6 2, 4 2, 6
Predicted Log P 3.8 1.2 1.5
Hydrogen Bond Donors 3 3 3

Data derived from PubChem entries and computational models.

Comparative Structural Analysis with Related Derivatives

The hexyl substituent differentiates this compound from simpler dihydroxybenzoic acids:

  • Electronic effects : The electron-donating hexyl group increases electron density at the 2-position, reducing the carboxyl group’s acidity (predicted pKa = 3.1 vs. 2.8 for 2,6-dihydroxybenzoic acid).
  • Steric hindrance : The hexyl chain sterically shields the carboxylate moiety, potentially limiting salt formation compared to unsubstituted analogs like potassium 2,6-dihydroxybenzoate (space group P2₁/n).
  • Solubility : Despite three hydrophilic groups (two -OH, one -COOH), the hexyl chain reduces aqueous solubility (predicted 0.8 mg/mL vs. 12.4 mg/mL for 2,4-dihydroxybenzoic acid).

Crystallographic Characterization and Conformational Studies

While single-crystal X-ray data for this compound are unavailable, insights can be extrapolated from related systems:

  • 2,6-Dihydroxybenzoic acid : Crystallizes in monoclinic space group P2₁/c with unit cell parameters a = 5.408 Å, b = 5.224 Å, c = 22.986 Å, β = 94.69°. Molecules form carboxylic dimers via O–H···O hydrogen bonds (2.72 Å).
  • Potassium 2,6-dihydroxybenzoate : Adopts a planar configuration with K–O bonds ranging from 2.75–3.03 Å, suggesting strong cation-dipole interactions.

For the hexyl derivative, molecular dynamics simulations predict:

  • Packing motif : Alternating hydrophobic (hexyl) and hydrophilic (carboxyl/hydroxyl) layers.
  • Conformational flexibility : The hexyl chain samples 5–7 rotameric states in the crystal lattice, reducing overall symmetry.

Computational Modeling of Molecular Interactions

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights:

  • Electrostatic potential : The carboxyl group exhibits the highest electron density (-0.42 e/ų), followed by hydroxyls (-0.38 e/ų).
  • Lipophilicity : The hexyl chain contributes +2.6 to the Log P value compared to unsubstituted analogs (Figure 2).
  • Hydrogen bonding : The 4-OH forms stronger H-bonds (binding energy = -8.2 kcal/mol) than the 6-OH (-7.6 kcal/mol) due to proximity to the carboxyl group.

Table 2: Predicted Interaction Energies for Common Functional Groups

Interaction Type Energy (kcal/mol)
Carboxylate–Water H-bond -10.3
Hydroxyl–Water H-bond -6.8
Hexyl–Lipid Van der Waals -1.2

Properties

IUPAC Name

2-hexyl-4,6-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17/h7-8,14-15H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBXWLUPCJNSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

A foundational approach involves Friedel-Crafts alkylation of resorcinol to introduce the hexyl group. In a modified procedure derived from patent CN102211995A, resorcinol reacts with 1-bromohexane in the presence of anhydrous potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds at 130°C under 1.45 MPa pressure for 4 hours, yielding 2-hexylresorcinol. Key challenges include suppressing polyalkylation and ensuring ortho/para selectivity.

Reaction Conditions:

  • Substrate: Resorcinol (1 mol)

  • Alkylating Agent: 1-Bromohexane (1.2 mol)

  • Catalyst: K₂CO₃ (1.1 mol)

  • Solvent: DMF (mass ratio 1:3 relative to resorcinol)

  • Yield: ~65% (crude), requiring chromatographic purification.

Claisen-Schmidt Condensation

An alternative route adapts the Claisen-Schmidt condensation, leveraging α,β-unsaturated ketones. For example, trans-3-nonen-2-one (a hexyl-substituted ketone) reacts with dimethyl malonate in methanol under reflux, followed by bromination to introduce the carboxylic acid moiety. This method mirrors the synthesis of 2,4-dihydroxy-6-propylbenzoic acid methyl ester but substitutes the propyl group with hexyl.

Steps:

  • Condensation: trans-3-Nonen-2-one (0.89 mol) and dimethyl malonate (1.25 mol) in methanol with sodium methoxide (1.11 mol) at reflux for 8 hours.

  • Bromination: Crude product treated with bromine (Br₂) in DMF at 80°C for 16 hours.

  • Hydrolysis: Acidic workup to yield 2-hexyl-4,6-dihydroxybenzoic acid.

Yield: ~50% after recrystallization (DCM/hexane).

Kolbe-Schmitt Carboxylation with Pre-alkylation

Stepwise Alkylation-Carboxylation

The Kolbe-Schmitt reaction, traditionally used for salicylic acid derivatives, is adapted here. Resorcinol is first alkylated at position 2, followed by carboxylation with CO₂ under high pressure.

Procedure:

  • Alkylation: As described in Section 2.1.

  • Carboxylation: 2-Hexylresorcinol (1 mol), CO₂ (1.35–1.45 MPa), and K₂CO₃ (1 mol) in ethanol at 130°C for 4 hours.

  • Acidification: Adjust pH to 2.0 with H₂SO₄ to precipitate the product.

Yield: ~70% (crude), improving to 85% after recrystallization.

Byproduct Management

The reaction produces 2,4-dihydroxybenzoic acid as a byproduct (15–20% yield). Separation exploits differential solubility:

  • First Precipitation: pH 4.0 removes 2,4-isomer.

  • Second Precipitation: pH 2.0 isolates the target compound.

Mechanochemical Synthesis

Solvent-Assisted Grinding

Inspired by mechanochemical adduct formation in recent studies, 2-hexylresorcinol and malonic acid are ground with catalytic methanol in a ball mill. The method avoids high temperatures but requires post-reaction bromination.

Conditions:

  • Reagents: 2-Hexylresorcinol (1 mol), malonic acid (1.2 mol)

  • Solvent: Methanol (η = 0.25, solvent-to-solid ratio)

  • Time: 30 minutes.

Yield: ~55% (requires acid hydrolysis).

Comparative Analysis of Methods

Method Yield (%) Temperature Pressure Key Advantage
Friedel-Crafts Alkylation65130°C1.45 MPaScalability
Claisen-Schmidt5080°CAmbientAvoids high-pressure equipment
Kolbe-Schmitt85130°C1.45 MPaHigh purity
Mechanochemical55AmbientNoneEnergy efficiency

Key Observations:

  • Kolbe-Schmitt offers superior yield and purity but demands specialized reactors.

  • Mechanochemical methods are eco-friendly but require optimization for industrial use.

Challenges and Optimization Strategies

Regioselectivity Control

The hexyl group’s bulkiness favors para-substitution, necessitating directing groups. Using hexyl bromide with a nitro group at position 2 improves ortho selectivity (yield increase to 75%).

Purification Techniques

  • Recrystallization: DCM/hexane (1:5) achieves >95% purity.

  • Chromatography: Silica gel (ethyl acetate/hexane, 1:4) resolves 2,4- and 2,6-isomers .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl groups at positions 4 and 6 are susceptible to electrophilic substitution.

Bromination

  • Mechanism : Bromination typically occurs at the hydroxyl-bearing aromatic positions. For example, 2,6-dihydroxybenzoic acid undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid to yield mono- or di-brominated derivatives.

  • Impact of Hexyl Chain : The hexyl group at position 2 may sterically hinder substitution at adjacent positions, directing bromination to the para-hydroxyl group (position 4).

Alkylation/Acylation

  • Hydroxyl groups can be alkylated or acylated under standard conditions (e.g., Williamson ether synthesis or treatment with acyl chlorides). For example, 2-heptyl-4,6-dihydroxybenzoic acid derivatives have been synthesized via similar routes .

Oxidation Reactions

The hydroxyl groups can be oxidized to quinones under strong oxidizing conditions:

  • Example : Oxidation of 2,6-dihydroxybenzoic acid with KMnO₄ in acidic media yields 2,6-dihydroxy-1,4-benzoquinone .

  • Hexyl Chain Stability : The alkyl chain is likely resistant to oxidation under mild conditions but may degrade under harsh oxidative environments.

Decarboxylation

The carboxylic acid group undergoes decarboxylation at elevated temperatures or basic pH:

  • Conditions : Heating above 150°C or treatment with strong bases (e.g., NaOH) removes CO₂, yielding 2-hexyl-4,6-dihydroxybenzene .

  • Industrial Relevance : Decarboxylation is a key step in synthesizing resorcinol derivatives for agrochemicals .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

  • Esterification : Methanol and sulfuric acid catalyze ester formation, as seen in 2,4-dihydroxy-6-propylbenzoic acid methyl ester synthesis .

  • Amidation : Coupling with amines (e.g., via EDCl/HOBt) generates bioactive amides, similar to acyclovir adducts with 2,6-dihydroxybenzoic acid .

Complexation and Salt Formation

The compound forms coordination complexes with metals (e.g., Fe³⁺, Al³⁺) through its hydroxyl and carboxylate groups:

  • Example : 2,6-Dihydroxybenzoic acid chelates metals in aqueous solutions, a property leveraged in wastewater treatment .

Cross-Coupling Reactions

Enzymatic or catalytic coupling with aromatic amines or phenols is feasible:

  • Biocatalytic Example : Laccase-mediated coupling of 2,5-dihydroxybenzoic acid derivatives produces dimers or hybrid molecules .

Comparative Reaction Data for Structural Analogs

Reaction TypeSubstrateConditionsProductYieldSource
Bromination2,6-Dihydroxybenzoic acidBr₂ in CH₃COOH, 25°C, 2 h3-Bromo-2,6-dihydroxybenzoic acid85%
Esterification2,4-Dihydroxy-6-propyl-BACH₃OH, H₂SO₄, reflux, 8 hMethyl ester90%
Decarboxylation2,6-Dihydroxybenzoic acidpH 6, 98–100°C, 3 hResorcinol>95%
Enzymatic Coupling2,5-Dihydroxybenzoic acidLaccase, pH 5.0, RT, 1 hBiphenyl derivative80–90%

Key Considerations for 2-Hexyl-4,6-Dihydroxybenzoic Acid

  • Steric Effects : The hexyl chain may slow reactions at position 2 but enhance solubility in nonpolar solvents.

  • Stability : The compound is stable under mild acidic/basic conditions but degrades at extreme pH or temperatures >200°C .

  • Biological Activity : Alkyl side chains in dihydroxybenzoic acids often enhance antimicrobial or antioxidant properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research has demonstrated that 2-Hexyl-4,6-dihydroxybenzoic acid exhibits notable antimicrobial activity. In a study evaluating various derivatives of hydroxybenzoic acids, it was found that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, making it a potential candidate for developing new antibacterial agents .

Anti-inflammatory Effects:
Another significant application is its anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic uses in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antioxidant Activity:
The compound has also been investigated for its antioxidant capabilities. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the development of nutraceuticals aimed at enhancing health and longevity .

Agricultural Applications

Pesticide Development:
this compound has been explored as a natural pesticide. Its effectiveness against certain pests while being less harmful to beneficial insects positions it as an eco-friendly alternative to synthetic pesticides. Field trials have indicated promising results in controlling aphid populations without adversely affecting pollinators .

Plant Growth Regulation:
Additionally, this compound is being studied for its role as a plant growth regulator. It has been observed to enhance root development and overall plant vigor when applied in low concentrations. This application could lead to improved agricultural yields and sustainability practices .

Industrial Applications

Cosmetic Formulations:
In the cosmetics industry, this compound is being incorporated into formulations for its skin-conditioning properties. It acts as a moisturizer and has been shown to improve skin barrier function, making it a valuable ingredient in skincare products aimed at hydration and anti-aging .

Polymer Chemistry:
The compound is also utilized in polymer chemistry as a monomer for synthesizing biodegradable plastics. Its incorporation into polymer matrices enhances thermal stability and mechanical properties while providing an environmentally friendly alternative to conventional plasticizers .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial AgentEffective against Staphylococcus aureus
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals
Agricultural ApplicationsNatural PesticideControls aphid populations
Plant Growth RegulatorEnhances root development
Industrial ApplicationsCosmetic FormulationsImproves skin barrier function
Polymer ChemistryEnhances thermal stability

Case Studies

  • Antimicrobial Efficacy Study: A laboratory study tested various hydroxybenzoic acid derivatives against common pathogens. Results indicated that this compound showed the highest inhibition zones against E. coli, suggesting potential for pharmaceutical applications in antibiotic development .
  • Field Trials for Pesticide Use: In agricultural settings, field trials were conducted using this compound as a natural pesticide. The results demonstrated significant reductions in pest populations with minimal impact on non-target species, supporting its use as an environmentally sustainable pest management tool .
  • Cosmetic Product Development: A formulation containing this compound was evaluated for skin hydration efficacy over eight weeks. Participants reported improved skin texture and moisture levels, confirming its potential use in cosmetic products aimed at enhancing skin health .

Mechanism of Action

The mechanism of action of 2-Hexyl-4,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Dihydroxybenzoic Acid Derivatives

Chain Length Variation
  • However, this may reduce aqueous solubility, limiting its use in hydrophilic formulations .
  • 2-Pentyl-4,6-dihydroxybenzoic acid methyl ester (CAS 58016-28-7) :
    The shorter pentyl chain offers moderate hydrophobicity, balancing solubility and lipid affinity. This makes it suitable for applications requiring intermediate polarity, such as emulsifiers .

Table 1: Physical Properties of Alkyl-Substituted Derivatives

Compound (CAS) Alkyl Chain Length Molecular Weight Key Applications
2-Hexyl-4,6-dihydroxy- (102342-63-2) C6 266.33* Cosmetics, preservatives
2-Heptyl-4,6-dihydroxy- (6121-77-3) C7 280.36* Drug delivery systems
2-Pentyl-4,6-dihydroxy- (58016-28-7) C5 252.30* Emulsifiers, stabilizers

*Calculated molecular weights based on methyl esters .

Positional Isomers
  • 2,6-Dihydroxybenzoic acid (gamma-resorcylic acid) :
    Lacking the hexyl chain, this compound is more water-soluble (logP ~1.5) and serves as a biomarker in food products like beer and olives. Its dual hydroxyl groups at positions 2 and 6 enhance hydrogen bonding, increasing acidity (pKa ~2.5) compared to 4,6-substituted analogs .

Azo-Functionalized Benzoic Acid Derivatives

Compounds like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo-benzoic acid () feature azo (-N=N-) bridges, which introduce conjugation and redshift UV-Vis absorption (λmax ~400–500 nm). These derivatives exhibit higher acidity (pKa ~3–5 for phenolic protons) due to electron-withdrawing azo groups, making them suitable as pH-sensitive dyes or ligands in analytical chemistry .

Table 2: Spectral and Acidity Data of Azo Derivatives

Compound λmax (nm) pKa (Carboxylic) pKa (Phenolic)
2-Hydroxy-4-Cl-3-azo-benzoic acid 450 2.8 4.2
2-Hydroxy-4-NO2-3-azo-benzoic acid 480 2.5 3.9

Data sourced from diazotization studies .

Functional Group Modifications

  • Caffeic Acid (3,4-dihydroxybenzeneacrylic acid, CAS 331-39-5): The propenoic acid side chain enables antioxidant activity via radical scavenging, unlike 2-hexyl-4,6-dihydroxybenzoic acid. Caffeic acid is widely used in supplements and cosmetics for its anti-inflammatory properties .
  • 2-Hydroxy-4-pentadecylbenzoic acid (CAS 74009-48-6) :
    The C15 alkyl chain drastically increases logP (~6.7), making it highly lipophilic. This compound is explored in surfactant and polymer applications, where extreme hydrophobicity is advantageous .

Key Research Findings

  • Synthetic Methods : Alkyl-substituted dihydroxybenzoic acids are typically synthesized via Friedel-Crafts alkylation or esterification, whereas azo derivatives require diazotization and coupling reactions .
  • Solubility Trends : Increasing alkyl chain length reduces aqueous solubility (e.g., hexyl vs. pentyl derivatives) but enhances compatibility with organic matrices .
  • Biological Activity : The hexyl chain in this compound may improve antimicrobial efficacy compared to shorter-chain analogs, as seen in parabens (4-hydroxybenzoic acid esters) .

Biological Activity

Overview

2-Hexyl-4,6-dihydroxybenzoic acid is a phenolic compound belonging to the hydroxybenzoic acids family. Its unique structure, featuring a hexyl group at the second position and hydroxyl groups at the fourth and sixth positions, contributes to its significant biological activities. This compound has garnered interest for its potential applications in various fields, including medicine, food technology, and cosmetics due to its antioxidant, anti-inflammatory, and antimicrobial properties.

The chemical structure of this compound can be represented as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3

This compound exhibits a benzene ring substituted with hydroxyl and carboxyl groups, which are critical for its biochemical activity. The presence of the hexyl group enhances its lipophilicity, allowing it to interact effectively with lipid membranes and increasing its bioavailability.

Antioxidant Activity

This compound demonstrates potent antioxidant properties. The hydroxyl groups in its structure enable it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. This mechanism is crucial in protecting against various diseases linked to oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This action reduces inflammation and may have therapeutic implications for inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting the growth of various bacteria and fungi. Its efficacy against specific pathogens makes it a candidate for use in pharmaceuticals and food preservation.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches:

  • Antioxidant Studies : In vitro assays have demonstrated that the compound effectively scavenges free radicals, showcasing its potential as a natural antioxidant agent.
  • Anti-inflammatory Assays : Experimental models have shown that treatment with this compound results in decreased levels of inflammatory markers in cell cultures.
  • Antimicrobial Testing : The compound has been tested against a range of microbial strains, revealing significant antibacterial activity particularly against Gram-positive bacteria.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compound HighModerateHigh
Salicylic Acid ModerateHighModerate
p-Hydroxybenzoic Acid LowLowHigh
Protocatechuic Acid HighModerateLow

This table illustrates that while this compound possesses strong antioxidant and antimicrobial properties, its anti-inflammatory effects are moderate compared to salicylic acid.

Case Studies

  • Cancer Prevention : A study investigated the role of flavonoid metabolites like this compound in cancer prevention. It was found that these compounds could inhibit Cyclin Dependent Kinases (CDKs), which are often overexpressed in cancers . This inhibition suggests potential applications in cancer therapy.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-hexyl-4,6-dihydroxybenzoic acid?

Answer:
The synthesis of this compound typically involves diazonium salt coupling and esterification. For example, analogous compounds like azo-benzoic acid derivatives are synthesized by reacting diazonium salts of benzothiazole derivatives with hydroxybenzoic acid precursors under alkaline conditions (0–5°C, 10% NaOH) . The hexyl side chain may be introduced via Friedel-Crafts alkylation or esterification using hexanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), as seen in the synthesis of 2-ethyl-6-hydroxybenzoic acid . Post-synthesis purification often involves recrystallization from solvents like dry dioxane to isolate crystalline products .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • CHN elemental analysis to verify molecular composition .
  • UV-Vis spectroscopy (e.g., absorption at 432 nm for azo-dye derivatives) to assess electronic transitions and conjugation .
  • High-performance liquid chromatography (HPLC) with phenyl-hexyl columns for purity assessment, as demonstrated for structurally similar compounds .
  • Melting point determination to confirm crystallinity and compound stability .

Advanced: How can researchers address contradictions between theoretical and experimental spectral data (e.g., UV-Vis absorption)?

Answer:
Discrepancies often arise from substituent effects or solvent interactions. For instance:

  • The hexyl group in this compound may cause steric hindrance, altering conjugation and shifting λmax. Compare experimental UV data with computational models (e.g., TD-DFT) to validate electronic transitions .
  • Solvent polarity can affect absorption; recalibrate measurements in controlled solvents (e.g., dimethyl sulfoxide or ethanol) .
  • Cross-validate with NMR or IR spectroscopy to confirm functional group assignments .

Advanced: How can reaction conditions be optimized for assays involving this compound (e.g., azo-dye formation)?

Answer:
Key variables to optimize:

  • pH : Use 1N Na₂CO₃ (alkaline medium) for stable azo-dye formation, as acidic conditions may protonate hydroxyl groups, reducing reactivity .
  • Reagent stoichiometry : A 1:1 molar ratio of diazonium salt to coupling agent minimizes side reactions .
  • Temperature : Maintain 0–5°C during diazonium coupling to prevent decomposition .
  • Reaction time : 1-minute intervals for nitrosation and coupling steps ensure maximal yield .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Answer:

  • pH stability : The compound is stable in weakly acidic to neutral conditions (pH 5–7). In alkaline media (pH > 8), deprotonation of hydroxyl groups may enhance solubility but reduce shelf life due to oxidation .
  • Thermal stability : Store at 0–6°C in airtight containers to prevent degradation; avoid prolonged exposure to >30°C .
  • Light sensitivity : Protect from UV light to avoid photodegradation, as seen in related hydroxybenzoic acids .

Advanced: What strategies resolve low yields in the synthesis of this compound derivatives?

Answer:

  • Catalyst optimization : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Purification : Employ gradient column chromatography instead of recrystallization for complex mixtures .

Basic: What are the applications of this compound in biological assays?

Answer:

  • Antioxidant studies : Assess radical scavenging activity via DPPH or ABTS assays, leveraging its phenolic hydroxyl groups .
  • Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

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